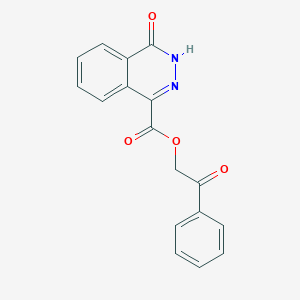
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a chemical compound that belongs to the phthalazine family. It has been synthesized and studied for its potential applications in scientific research.
科学研究应用
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
作用机制
The exact mechanism of action of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Its neuroprotective effects may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase. Additionally, it has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in lab experiments is its potential to modulate various biochemical and physiological processes. It can be used to study the mechanisms underlying inflammation, oxidative stress, and cancer. Additionally, it can be used as a fluorescent probe for detecting metal ions in biological systems. However, one of the limitations of using 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is its potential toxicity at high concentrations. Careful dosing and safety measures should be taken when using this compound in lab experiments.
未来方向
There are several future directions for the study of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand how it modulates various biochemical and physiological processes. Additionally, further research can be conducted to optimize the synthesis method and improve the yield of the product. Finally, it can be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
合成方法
The synthesis of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves the condensation of 2-oxo-2-phenylethylamine with phthalic anhydride in the presence of a catalyst such as acetic anhydride. The reaction is carried out under reflux conditions for several hours until the product is formed. The yield of the product can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
属性
分子式 |
C17H12N2O4 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC 名称 |
phenacyl 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C17H12N2O4/c20-14(11-6-2-1-3-7-11)10-23-17(22)15-12-8-4-5-9-13(12)16(21)19-18-15/h1-9H,10H2,(H,19,21) |
InChI 键 |
MLOPSCRAGAMJSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)


![N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide](/img/structure/B299564.png)

![2-[(diphenylacetyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B299568.png)
![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)

![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)